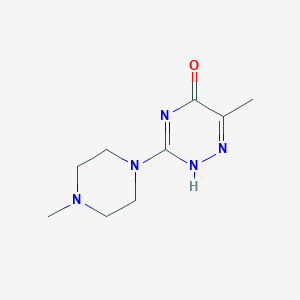![molecular formula C8H8FN3S B255993 [(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
[(E)-(2-fluorophenyl)methyleneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-(2-fluorophenyl)methyleneamino]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-[(2-fluorophenyl)methyleneamino]thiourea or FPTU. It is a white crystalline solid that is soluble in ethanol and other organic solvents. FPTU has a molecular formula of C8H8FN3S and a molecular weight of 201.23 g/mol.
Mechanism of Action
The mechanism of action of FPTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FPTU has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. FPTU has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPTU has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. FPTU has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FPTU has also been shown to scavenge free radicals and protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using FPTU in lab experiments include its high purity, stability, and solubility in organic solvents. FPTU is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using FPTU in lab experiments include its potential toxicity and limited solubility in aqueous solutions. FPTU may also exhibit batch-to-batch variability, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for the study of FPTU, including:
1. Investigating the structure-activity relationship of FPTU and its derivatives to optimize its biological activity and selectivity.
2. Developing novel synthetic methods for the preparation of FPTU and its derivatives.
3. Investigating the potential of FPTU as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Studying the potential of FPTU as a ligand for the synthesis of MOFs with enhanced gas storage and separation properties.
5. Investigating the potential of FPTU as a reagent for the determination of other metal ions and developing new analytical methods based on FPTU.
Conclusion:
[(E)-(2-fluorophenyl)methyleneamino]thiourea is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The synthesis of FPTU can be achieved through several methods, and its mechanism of action is not fully understood. FPTU possesses various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of FPTU, which can lead to the development of new therapeutic agents and analytical methods.
Synthesis Methods
The synthesis of FPTU can be achieved through several methods, including the reaction between 2-fluorobenzaldehyde and thiourea in the presence of a catalyst. Another method involves the reaction between 2-fluoroaniline and thiocarbamide in the presence of a reducing agent. The yield and purity of FPTU can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent used.
Scientific Research Applications
FPTU has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, FPTU has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. FPTU has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
In materials science, FPTU has been used to synthesize metal complexes that exhibit interesting properties, such as luminescence and magnetism. FPTU has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation.
In analytical chemistry, FPTU has been used as a reagent for the determination of various metal ions, such as copper, nickel, and cobalt. FPTU forms colored complexes with these metal ions, which can be detected by UV-Vis spectroscopy.
properties
Product Name |
[(E)-(2-fluorophenyl)methyleneamino]thiourea |
|---|---|
Molecular Formula |
C8H8FN3S |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(E)-(2-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
InChI Key |
AAVLMTXPFUGOSG-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N)F |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B255910.png)
![2-phenyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B255913.png)



![(6E)-6-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B255926.png)


![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)


